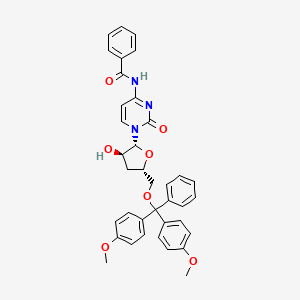

N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine” is a potent nucleoside analog used in biomedicine to target specific viral infections and cancer cells . By inhibiting DNA replication and cell division, it effectively treats viral infections caused by herpes simplex virus and varicella-zoster virus . It also demonstrates anti-cancer activity by suppressing tumor growth and inducing apoptosis in various cancer types .

Synthesis Analysis

The synthesis of “N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine” has been described in several studies . An efficient process to synthesize 5’-O-dimethoxytrityl-N4-benzoyl-5-methyl-2’-deoxycytidine in high yield and quality is described . Final benzoylation was improved by developing a method to selectively hydrolyze benzoyl ester impurities .Molecular Structure Analysis

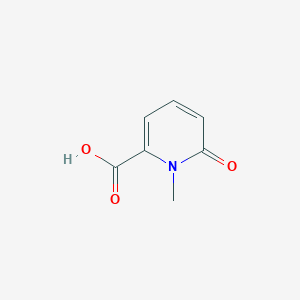

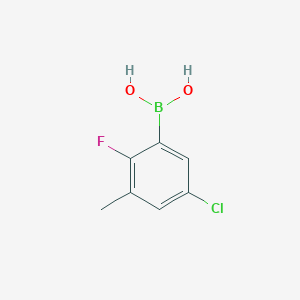

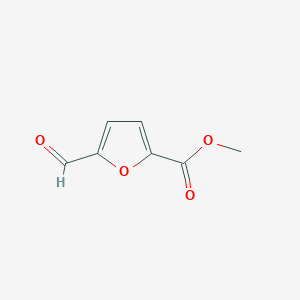

The molecular formula of “N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine” is C37H35N3O7 . The average mass is 633.690 Da and the monoisotopic mass is 633.247498 Da .Chemical Reactions Analysis

“N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine” is a novel nucleoside analog that inhibits the growth of cancer cells by blocking the synthesis of DNA and RNA .Physical And Chemical Properties Analysis

“N4-Benzoyl-3’-deoxy-5’-O-DMT-cytidine” has a molecular weight of 633.69 g/mol . The InChI key is MYSNCIZBPUPZMQ-VOTWKOMSSA-N .科学的研究の応用

DNA Structural Studies and Nucleotide Synthesis

N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine has been a subject of interest in studies related to DNA structure and nucleotide synthesis. For instance, research has shown the stabilization of DNA three-way junctions (TWJs) when α-oligonucleotides are used for targeting the dangling flanks of the stem in a DNA hairpin. Particularly, the use of specific compounds like 2′-Deoxy-5′-0-(4,4′-dimethoxytrityl)-5-methyl-N4-(1-pyrenylmethyl)-α-cytidine enhances this stabilization effect (Khattab & Pedersen, 1998). Furthermore, the synthesis and molecular structure analysis of diastereomerically pure derivatives of N4-benzoyl-2‘-deoxycytidine have been conducted to study the stereochemistry of nucleophilic substitution at phosphorus in nucleoside derivatives (Wozniak et al., 1998).

Synthesis Methods and Chemical Reactions

The chemical synthesis of N4-benzoyl-3'-deoxy-5'-O-DMT-cytidine and its analogs has been explored in various studies. A convenient method for N4-benzoylation of cytidylic and deoxycytidylic acids using O-Ethyl S-benzoyldithiocarbonate has been reported, demonstrating high yields in the synthesis process (Takaku et al., 1976). Additionally, the synthesis of phosphorothioamidites derived from 3'-thio-3'-deoxythymidine and 3'-thio-2',3'-dideoxycytidine, including N4-benzoyl-5'-O-dimethoxytrityl-2',3'-dideoxy-3'-thiocytidine, has been described for the first time, revealing a novel pathway for the preparation of these compounds (Sabbagh et al., 2004).

Applications in Oligonucleotide Synthesis

N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine is also significant in the field of oligonucleotide synthesis. For example, research has highlighted the synthesis of dinucleoside methanephosphonamidates, starting from compounds like N4-benzoyl-5'-DMT-3'-amino-2',3'-dideoxycytidine, illustrating its relevance in the creation of complex nucleotide structures (Nawrot et al., 2002). Additionally, the efficient large-scale synthesis of 5′-O-dimethoxytrityl-N4-benzoyl-5-methyl-2′-deoxycytidine has been achieved, highlighting its importance in oligonucleotide therapeutics (Ross et al., 2006).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[1-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-31-23-32(41)35(47-31)40-22-21-33(39-36(40)43)38-34(42)25-9-5-3-6-10-25/h3-22,31-32,35,41H,23-24H2,1-2H3,(H,38,39,42,43)/t31-,32+,35+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWDHTFLSLDJPV-GTXBZULCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CC(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C[C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543839 |

Source

|

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine | |

CAS RN |

86234-45-9 |

Source

|

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1355201.png)

![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)